molecular formula C6H10O B3029046 4-Hexen-3-one CAS No. 50396-87-7

4-Hexen-3-one

Cat. No. B3029046
CAS RN: 50396-87-7
M. Wt: 98.14 g/mol
InChI Key: FEWIGMWODIRUJM-HWKANZROSA-N
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Description

4-Hexen-3-one is an unsaturated aldehyde . It is reported to occur in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves . Due to its fruity fragrance, it is also used in the perfume industry . It has a molecular formula of C6H10O .


Synthesis Analysis

4-Hexen-3-one can be prepared by the condensation of Acetaldehyde and Methyl Ethyl Ketone (MEK) in the presence of a base. This is followed by dehydration of the condensation product using an acid and slow fractionation . This process is a simple two-step synthesis for obtaining 4-Hexen-3-one with high yields .


Molecular Structure Analysis

The molecular structure of 4-Hexen-3-one is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ .


Chemical Reactions Analysis

The kinetics of the reactions of hydroxyl radicals and chlorine atoms with 4-hexen-3-one have been investigated .


Physical And Chemical Properties Analysis

4-Hexen-3-one has a molecular weight of 98.1430 . It has a density of 0.858 g/mL at 25 °C . The boiling point is between 135-137 °C . The refractive index is n20/D 1.44 .

Scientific Research Applications

Flavors and Fragrances Industry

  • Summary of the application : 4-Hexen-3-one is used in the flavors and fragrances industry due to its fruity fragrance . It is an unsaturated aldehyde that is reported to occur in strawberry fruit .

Thermophysical Property Research

  • Summary of the application : 4-Hexen-3-one is used in research related to thermophysical properties . This research involves the collection of critically evaluated thermodynamic property data for pure compounds .
  • Methods of application : This type of research typically involves the use of dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine . The specific methods can vary depending on the specific properties being studied.
  • Results or outcomes : The outcomes of this research include the generation of a large amount of thermodynamic property data for 4-Hexen-3-one and other compounds . This data can be used in a variety of scientific and industrial applications.

Oxidation Reference Spectra

  • Summary of the application : 4-Hexen-3-one has been used to obtain oxidation reference spectra to monitor the oxidation of edible oils by FTIR analysis .
  • Methods of application : The specific methods of application involve the use of 4-Hexen-3-one in FTIR (Fourier-transform infrared spectroscopy) analysis to monitor the oxidation of edible oils .
  • Results or outcomes : The use of 4-Hexen-3-one in this application provides valuable data for monitoring the oxidation of edible oils, which can be important for food safety and quality control .

Kinetics of Reactions

  • Summary of the application : The kinetics of the reactions of hydroxyl radicals and chlorine atoms with 4-Hexen-3-one has been investigated .
  • Methods of application : This type of research typically involves the use of dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine . The specific methods can vary depending on the specific properties being studied.
  • Results or outcomes : The outcomes of this research include the generation of a large amount of kinetic data for 4-Hexen-3-one and other compounds . This data can be used in a variety of scientific and industrial applications.

Kinetics of Reactions

  • Summary of the application : The kinetics of the reactions of hydroxyl radicals and chlorine atoms with 4-Hexen-3-one has been investigated .
  • Methods of application : This type of research typically involves the use of dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine . The specific methods can vary depending on the specific properties being studied.
  • Results or outcomes : The outcomes of this research include the generation of a large amount of kinetic data for 4-Hexen-3-one and other compounds . This data can be used in a variety of scientific and industrial applications.

Safety And Hazards

4-Hexen-3-one is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(E)-hex-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWIGMWODIRUJM-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885909
Record name 4-Hexen-3-one, (4E)-
Source EPA DSSTox
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to yellow liquid; pugent, acrid, metallic odour
Record name 4-Hexen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 4-Hexen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.855-0.861
Record name 4-Hexen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Hexen-3-one

CAS RN

50396-87-7, 2497-21-4
Record name (4E)-4-Hexen-3-one
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Record name 4-Hexen-3-one
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Record name 4-Hexen-3-one
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Record name 4-Hexen-3-one
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Record name 4-Hexen-3-one, (4E)-
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Record name Hex-4-en-3-one
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Record name (E)-4-Hexen-3-one
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Record name 4-HEXEN-3-ONE
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Record name 4-Hexen-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
796
Citations
LKR SYDNES - ACTA CHEMICA SCANDINAVICA SERIES B …, 1977 - actachemscand.org
… When a mixture of 2,4,5-trimethyl-4-hexen-3one (1) and bromoform was treated with 50 % … hydroxy-2,4,5-trimethyl-4-hexen-3-one which under basic conditions can be formed from 1 as …
Number of citations: 2 actachemscand.org
TH Jones, J Meinwald, K Hicks… - Proceedings of the …, 1977 - National Acad Sciences
… We suspected that the two remaining closely related compounds were 4-methyl4-hexen-3-one(I) and 4-methylhexan-3-ol(III). An authentic sample of EI, not previously found in nature, …
Number of citations: 46 www.pnas.org
G Bouchoux, F Djazi, P Jaudon… - … in Mass Spectrometry, 1990 - Wiley Online Library
Ionized 4‐hexen‐3‐one, fragments by losing CH 3 , CO, C 2 H 4 and C 2 H 5 . The former process, which is found to dominate dissociations of metastable molecular ions proceeds via …
MB Blanco, I Barnes, P Wiesen - The Journal of Physical …, 2012 - ACS Publications
… of OH radicals and Cl atoms with 4-hexen-3-one, 5-hexen-2-… the reactions of OH radicals with 4-hexen-3-one (k 1 ) and 3-… the reaction of OH radicals with 4-hexen-3-one and 3-penten-…
Number of citations: 31 pubs.acs.org
J Durman, J Elliott, AB McElroy, S Warren - Tetrahedron Letters, 1983 - Elsevier
… 2,5-Dimethyl-4-hexen-3-one (10) has been made by a variety of methods5 and used In chrysanthemlc acid synthesis. 6 In our route (scheme 1) the same aldehyde (i-PrCHO) …
Number of citations: 10 www.sciencedirect.com
O SAA - Acta Chem. Scand. B, 1977 - researchgate.net
… 4,5-trimethyl-2-hydroperoxy-4-hexen-3one (4) was formed in 15–… When a mixture of 2,4,5-trimethyl-4-hexen-3one (1) and … ,4,5-trimethyl-4-hexen-3-one which under basic conditions can …
Number of citations: 0 www.researchgate.net
M Bazrafshan, M Vakili - بیستمین کنگره شیمی ایران, 2018‎ - profdoc.um.ac.ir
We substituted the t-but group on Cβ position of 4-amino-3-penten-2-one, APO. The aminoketone form of,-Unsaturated--ketoenamines are more stable than iminoketone and …
Number of citations: 2 profdoc.um.ac.ir
SM Lee, SY Park, MJ Kim, EA Cho, CH Jun, CH Park… - Gut pathogens, 2018 - Springer
… , citral and 4-hexen-3-one were … , 4-hexen-3-one, oleic acid, and palmitic acid on urease activities of standard H. pylori strain ATCC 43526. With increasing concentration, 4-hexen-3-one …
Number of citations: 12 link.springer.com
GJ Angara, E McNelis - Tetrahedron letters, 1991 - Elsevier
… The mported values for (Z)-4-chloro-4-hexen-3-one were as follows: 1.13 (t, J=7.14Hz, 3H), 1.98 (d, J=6.96Hz, 3H), 2.78 (q, J=7.14Hx, 2H), 7.05 (q, J=6.96Hz, 1H)P Mass spectroscopic …
Number of citations: 42 www.sciencedirect.com
W Li, M Chen, Y Chen, S Tong, M Ge, Y Guo… - Journal of …, 2020 - Elsevier
… Compared with the rate constants of 1-octen-3-one and 4-hexen-3-one in this work and their parent olefins, the same conclusion mentioned above could be gained. The carbonyl group …
Number of citations: 3 www.sciencedirect.com

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